2-[(4-Chloro-1-naphthyl)oxy]aniline
Description
Contextualization within Aryloxyaniline Chemical Space
The aryloxyaniline framework, characterized by an ether linkage between two aromatic rings, one of which bears an amino group, is a cornerstone in the design of novel organic molecules. This structural motif is prevalent in a diverse array of compounds, including pharmaceuticals, agrochemicals, and materials science. The specific arrangement of the aromatic systems and the nature and position of substituents profoundly influence the molecule's steric and electronic properties, thereby dictating its chemical reactivity and biological activity.
The introduction of a naphthyl group, as seen in 2-[(4-Chloro-1-naphthyl)oxy]aniline, significantly expands the chemical space of simple aryloxyanilines. The extended polycyclic aromatic system of naphthalene (B1677914) introduces greater lipophilicity and the potential for π-π stacking interactions, which can be crucial for binding to biological targets. The chloro-substituent on the naphthalene ring further modulates the electronic properties of the molecule, influencing its reactivity and metabolic stability.
The synthesis of aryloxyanilines can be achieved through several established methods in organic chemistry. The Ullmann condensation, a classical copper-catalyzed reaction, has long been a staple for the formation of diaryl ethers wikipedia.orgorganic-chemistry.org. This reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base at elevated temperatures. More contemporary methods, such as the Buchwald-Hartwig amination, offer a palladium-catalyzed alternative that often proceeds under milder conditions with a broader substrate scope wikipedia.org. These synthetic strategies provide versatile pathways for accessing a wide range of aryloxyaniline derivatives, including this compound.
Significance as a Privileged Scaffold in Organic Synthesis
In the realm of medicinal chemistry, certain molecular frameworks are termed "privileged scaffolds" due to their ability to bind to multiple, distinct biological targets with high affinity. This promiscuity makes them valuable starting points for the development of new therapeutic agents. The aryloxyaniline core is recognized as such a privileged scaffold.
Derivatives of this scaffold have been investigated for a wide range of biological activities. For instance, various substituted aryloxyanilines have been explored as potential kinase inhibitors, a class of drugs that target enzymes involved in cell signaling pathways and are crucial in cancer therapy. The structural features of this compound, with its extended aromatic system and specific substitution pattern, make it a candidate for investigation within this therapeutic area.
Furthermore, the aniline (B41778) and naphthyl moieties themselves are present in numerous biologically active compounds. The combination of these two pharmacophoric units through an ether linkage in this compound suggests a high potential for this molecule to serve as a versatile scaffold for the generation of libraries of compounds with diverse biological profiles.
Scope and Research Imperatives for this compound
While the broader class of aryloxyanilines has been the subject of considerable research, specific and detailed investigations into this compound are not extensively documented in publicly available scientific literature. Much of the available information is confined to chemical supplier databases, which provide basic data such as its chemical formula (C₁₆H₁₂ClNO) and CAS number (946727-21-5).
This lack of in-depth research presents a clear imperative for further scientific inquiry. Key areas for future investigation include:
Development of Optimized Synthetic Routes: While general methods for aryloxyaniline synthesis exist, the development of a high-yielding and scalable synthesis specifically for this compound would be a crucial first step. This would involve a comparative study of different catalytic systems (e.g., copper vs. palladium) and reaction conditions to identify the most efficient protocol.
Thorough Physicochemical and Spectroscopic Characterization: Detailed analysis of the compound's properties, including its solubility, stability, and spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy), is essential for its unambiguous identification and for understanding its chemical behavior.
Exploration of its Reactivity: Investigating the reactivity of the aniline and naphthyl moieties within the molecule would open avenues for further functionalization and the creation of a library of derivatives. For example, the amino group of the aniline ring could be a handle for various chemical transformations.
Biological Screening and Pharmacological Evaluation: A comprehensive screening of this compound and its derivatives against a panel of biological targets, such as kinases, proteases, and receptors, could uncover potential therapeutic applications.
Properties
IUPAC Name |
2-(4-chloronaphthalen-1-yl)oxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-13-9-10-15(12-6-2-1-5-11(12)13)19-16-8-4-3-7-14(16)18/h1-10H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIPPTDZYFDZMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=CC=CC=C3N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 2 4 Chloro 1 Naphthyl Oxy Aniline and Its Derivatives
Established Synthetic Pathways for Aryloxyanilines
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a fundamental method for forming aryl ether and arylamine bonds. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing aryloxyanilines, this pathway typically involves the reaction of an aryl halide with an aminophenol or a haloaniline with a phenol (B47542) derivative. The success of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group (typically a halide) is crucial for activating the ring towards nucleophilic attack. masterorganicchemistry.comuomustansiriyah.edu.iqpressbooks.pub
The mechanism proceeds through a two-step addition-elimination process. uomustansiriyah.edu.iqyoutube.com The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub In the second, typically fast step, the leaving group is expelled, restoring the aromaticity of the ring. uomustansiriyah.edu.iq
For the synthesis of a compound like 2-[(4-Chloro-1-naphthyl)oxy]aniline, a potential SNAr strategy could involve the reaction of 1,4-dichloronaphthalene (B155283) with 2-aminophenol (B121084) or 4-chloro-1-naphthol (B146336) with 2-nitrochlorobenzene followed by reduction of the nitro group. The chloro substituent on the naphthalene (B1677914) ring, while not as strongly activating as a nitro group, can still facilitate the substitution reaction, often requiring elevated temperatures and the use of a base.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| 2,4,6-Trinitrochlorobenzene | Aqueous NaOH | Room Temperature | 2,4,6-Trinitrophenol pressbooks.pub |
| Pyridine | Sodium amide | - | 2-Aminopyridine wikipedia.org |
Copper-Catalyzed Amination Methodologies
Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, represent another important strategy for the synthesis of arylamines and have seen a resurgence in recent years. researchgate.netresearchgate.net These methods offer a more cost-effective alternative to palladium-catalyzed systems. researchgate.net The reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base, often at elevated temperatures. researchgate.netnih.gov
Recent advancements in this field have focused on the development of new ligand systems that allow for milder reaction conditions and a broader substrate scope, including the use of less reactive aryl chlorides. nih.govnih.gov Ligands such as N1,N2-diaryl diamines and oxalic diamides have been shown to be effective in promoting the copper-catalyzed amination of aryl chlorides. researchgate.netnih.gov The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) complex. nih.gov
In the context of synthesizing this compound, a copper-catalyzed approach could involve the coupling of 1,4-dichloronaphthalene with 2-aminophenol or 4-chloro-1-naphthol with 2-haloaniline. rsc.org The choice of solvent, base, and ligand would be crucial for optimizing the yield and selectivity of the desired product.
Table 3: Comparison of Catalytic Amination Methods
| Feature | Palladium-Catalyzed Amination | Copper-Catalyzed Amination |
|---|---|---|
| Catalyst Cost | Higher | Lower researchgate.net |
| Reaction Conditions | Generally milder | Often requires higher temperatures, though milder methods are being developed nih.govnih.gov |
| Substrate Scope | Very broad, including aryl chlorides mit.edu | Traditionally required aryl iodides/bromides, but recent advances include aryl chlorides nih.gov |
| Ligand Development | Extensive, with highly effective phosphine-based ligands mit.edu | Active area of research, with diamines and oxalamides showing promise researchgate.netnih.gov |
Novel Approaches to this compound Synthesis
Chemo- and Regioselective Functionalization Techniques
The synthesis of complex molecules like this compound often requires precise control over the reactivity of different functional groups and positions within the molecule. Chemo- and regioselective functionalization techniques are therefore of paramount importance. nih.govmdpi.com These methods aim to selectively modify one part of a molecule while leaving other potentially reactive sites untouched.
For instance, in a molecule containing multiple halogen atoms or different types of C-H bonds, selective activation and coupling are highly desirable. Transition-metal-free cross-coupling reactions and directed C-H functionalization are emerging as powerful strategies in this regard. nih.govresearchgate.net For example, a base-assisted "metalla-tautomerism" approach has been demonstrated for the para-C-H arylation of anilines, showcasing a high degree of regioselectivity. researchgate.net
In the synthesis of this compound, achieving regioselectivity in the coupling of the aniline (B41778) and naphthyl moieties is a key challenge. Strategies could involve the use of directing groups to guide a metal catalyst to a specific C-H bond for activation and subsequent coupling. The development of such selective methods would streamline the synthesis and avoid the need for protecting groups and multiple steps.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. nih.gov These principles advocate for the use of environmentally benign solvents, catalysts, and reagents, as well as the minimization of waste. nih.govresearchgate.net
In the context of synthesizing this compound, green chemistry approaches could include the use of water as a solvent, the development of catalyst-free reactions, or the application of microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.netrsc.org For example, a microwave-assisted method for the synthesis of anilines from activated aryl halides has been reported that eliminates the need for organic solvents and catalysts. researchgate.net The use of renewable starting materials and the development of catalytic systems that can be easily recovered and reused are also key aspects of green synthetic chemistry. nih.govresearchgate.net
The application of green chemistry principles not only reduces the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective processes.
Multi-Component Reactions and Cascade Processes Yielding this compound Analogs
Modern synthetic chemistry increasingly relies on strategies that enhance efficiency and molecular complexity in a single step. Multi-component reactions (MCRs) and cascade processes are at the forefront of this movement, offering powerful tools for the rapid generation of diverse chemical libraries from simple starting materials. These approaches are particularly valuable for creating analogs of complex structures like this compound, where variations in the aniline or naphthyl portions of the molecule can lead to compounds with novel properties.
MCRs involve the reaction of three or more starting materials in a one-pot procedure to form a product that incorporates structural features from each of the initial components. nih.gov This strategy is highly convergent and atom-economical. For instance, a well-established MCR for producing highly functionalized γ-lactam derivatives involves the reaction of an aromatic amine, an aldehyde, and a pyruvate (B1213749) derivative. nih.gov By employing an aniline derivative as the amine substrate, this reaction could be adapted to generate a library of complex molecules bearing resemblance to the core structure of this compound. The mechanism typically involves the initial formation of imine and enamine intermediates, followed by a Mannich reaction and subsequent intramolecular cyclization to yield the final γ-lactam product. nih.gov
The versatility of this approach allows for the creation of a wide range of analogs by simply varying the input components, as illustrated in the following representative reaction scheme.
Table 1: Representative Multi-Component Reaction for Generating Diverse Analogs
| Amine Component | Aldehyde Component | Pyruvate Derivative | Resulting Analog Core Structure |
|---|---|---|---|
| Aniline Derivative | Formaldehyde | Ethyl Pyruvate | γ-Lactam |
| p-Toluidine | Benzaldehyde | Ethyl Pyruvate | Phenyl-substituted γ-Lactam |
Cascade reactions, similarly, involve a sequence of intramolecular transformations triggered by a single event, leading to a significant increase in molecular complexity without the need to isolate intermediates. These processes are designed to be highly efficient, forming multiple chemical bonds in a single, controlled sequence. For example, the synthesis of quinoline (B57606) derivatives can be achieved through a double intermolecular cyclization catalyzed by an environmentally friendly solid acid like Nafion® NR50 under microwave irradiation. mdpi.com This type of strategy, when applied to substrates derived from this compound, could yield novel polycyclic heterocyclic systems.
Optimization of Reaction Conditions and Yield for Industrial Relevance
The transition from laboratory-scale synthesis to large-scale industrial production necessitates a thorough optimization of reaction conditions to ensure economic viability, safety, and high yield. For the synthesis of this compound and its derivatives, optimization focuses on several key parameters, including the choice of catalyst, solvent, base, and temperature.
The core synthesis often involves a nucleophilic aromatic substitution or an Ullmann-type coupling between a naphthol derivative (like 4-chloro-1-naphthol) and an aniline derivative. The efficiency of such reactions is highly dependent on the specific conditions employed. For industrial applications, achieving a high conversion rate and simplifying product purification are paramount.
Key areas for optimization include:
Catalyst Selection: In Ullmann couplings, copper-based catalysts are traditional, but modern methods may employ palladium or other transition metals. For other reaction types, such as the synthesis of quinoline analogs from anilines, various Lewis and Brønsted acids have been screened, with solid acids like Nafion® NR50 showing excellent performance and offering the advantage of being easily separable and reusable. mdpi.com
Solvent Effects: The choice of solvent can significantly influence reaction rates and yields. Toluene is often effective as it can form an azeotrope with reaction byproducts like ethanol, driving the reaction to completion. researchgate.net In other cases, polar aprotic solvents may be preferred. Optimization studies systematically evaluate a range of solvents to find the ideal balance of solubility, reaction rate, and environmental impact. mdpi.com
Temperature and Heating Method: Reaction temperature is a critical parameter that is carefully controlled to ensure complete conversion while minimizing the formation of byproducts. The use of microwave irradiation has gained attention as it can dramatically reduce reaction times and increase efficiency compared to conventional heating methods. mdpi.com
The following table illustrates a typical optimization process where different catalysts and solvents are tested to maximize the yield of a target product in a related synthesis.
Table 2: Illustrative Optimization of Reaction Conditions for a Naphthyl Ether Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | None | Toluene | 110 | <10 |
| 2 | BF₃·OEt₂ | Ethanol | 80 (Microwave) | 85 |
| 3 | InCl₃ | Ethanol | 80 (Microwave) | 78 |
| 4 | AlCl₃ | Ethanol | 80 (Microwave) | 65 |
| 5 | Nafion® NR50 | Ethanol | 80 (Microwave) | 93 |
| 6 | Nafion® NR50 | Methanol | 80 (Microwave) | 88 |
| 7 | Nafion® NR50 | Dichloromethane | 80 (Microwave) | 75 |
Data is illustrative and adapted from a related quinoline synthesis optimization study. mdpi.com
Furthermore, scaling up a reaction for industrial production requires careful management of reaction stoichiometry and the rate of addition of reagents to control exotherms and prevent the formation of impurities. mdpi.com For example, in some reactions involving anilines, the slow addition of a base like triethylamine (B128534) is crucial to neutralize acid byproducts and prevent decomposition of the target product. mdpi.com Successful scale-up from millimole to multi-mole quantities with sustained high yield is a key indicator of an industrially viable process. mdpi.com
Reaction Mechanisms and Reactivity Profiles of 2 4 Chloro 1 Naphthyl Oxy Aniline
Nucleophilic Character and Aromatic Substitution Reactions
The primary amino group (-NH₂) on the aniline (B41778) ring imparts a strong nucleophilic character to the molecule. This is due to the lone pair of electrons on the nitrogen atom, which enhances the electron density of the aromatic ring, particularly at the ortho and para positions. Consequently, 2-[(4-Chloro-1-naphthyl)oxy]aniline is activated towards electrophilic aromatic substitution. byjus.commasterorganicchemistry.comlibretexts.org However, the bulky (4-chloro-1-naphthyl)oxy group at the ortho position can sterically hinder reactions at the adjacent ortho-carbon, potentially favoring substitution at the para-position relative to the amino group. electronicsandbooks.com
Reactions typical for activated anilines can be expected, such as halogenation, nitration, and sulfonation. The conditions for these reactions would need to be carefully controlled to manage the regioselectivity and prevent over-substitution. The electron-donating nature of the amino group facilitates these substitutions by stabilizing the intermediate carbocation (the arenium ion). libretexts.org Conversely, the molecule can participate in nucleophilic aromatic substitution (SNA r) reactions, particularly involving the chloro-substituted naphthalene (B1677914) ring, especially if further activated by electron-withdrawing groups. byjus.comwikipedia.org
Table 1: Predicted Reactivity in Aromatic Substitution
| Reaction Type | Expected Reactivity | Probable Position of Substitution |
|---|---|---|
| Electrophilic Substitution | Activated | Para to the -NH₂ group |
Role in Condensation Reactions and Imine Formation
The primary amine functionality of this compound allows it to readily undergo condensation reactions with aldehydes and ketones. masterorganicchemistry.com This reaction, typically catalyzed by a small amount of acid, results in the formation of an imine, also known as a Schiff base, with the elimination of a water molecule. masterorganicchemistry.comyoutube.com
The mechanism involves the initial nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon, forming a hemiaminal intermediate. youtube.com Subsequent protonation of the hydroxyl group followed by the elimination of water yields a resonance-stabilized carbocation, which is then deprotonated to form the final imine product (C=N double bond). youtube.comyoutube.com The reversibility of this reaction means that the resulting imines can be hydrolyzed back to the original aniline and carbonyl compound in the presence of aqueous acid. youtube.com This reactivity is fundamental for the synthesis of more complex molecules and heterocyclic systems derived from this aniline. masterorganicchemistry.com
Table 2: General Scheme for Imine Formation
| Reactants | Catalyst | Product |
|---|
Intramolecular Cyclization Pathways of this compound Derivatives
The structure of this compound is a key precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization. The spatial proximity of the aniline nitrogen and the naphthyl ring system allows for the formation of new rings under appropriate conditions. For instance, derivatives of this compound can be used to synthesize phenoxazine-type structures, which are tricyclic heterocycles containing both nitrogen and oxygen. nih.gov
These cyclization reactions can be promoted by various means, including transition metal-free pathways or enzyme-mediated processes. nih.gov The specific pathway and resulting product depend heavily on the nature of any substituents on the aniline ring and the reaction conditions employed. For example, the presence of specific functional groups can direct the cyclization to form different ring systems. researchgate.net These intramolecular reactions are a powerful tool for building complex molecular architectures from a relatively simple starting material. rsc.orgnih.govrsc.org
Palladium-Catalyzed C-H Activation and Functionalization
Palladium-catalyzed C-H activation has become a transformative tool in organic synthesis, and the multiple C-H bonds on the aromatic rings of this compound present numerous opportunities for this type of functionalization. nih.govrsc.org These reactions allow for the direct formation of new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. beilstein-journals.org
In the context of aniline derivatives, a directing group is often employed to control the regioselectivity of the C-H activation, typically favoring the ortho position. researchgate.netnih.govnih.gov For this compound, derivatization of the amine could direct a palladium catalyst to activate a specific C-H bond on either the aniline or naphthalene ring. umich.edu Such reactions could be used for alkenylation, arylation, or acetoxylation, leading to a wide array of functionalized products. nih.gov The choice of ligands, oxidants, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. nih.govresearchgate.net
Table 3: Potential Palladium-Catalyzed C-H Functionalization Reactions
| Reaction Type | Potential Product | Key Components |
|---|---|---|
| Olefination | Alkenylated derivative | Pd(II) catalyst, Olefin, Oxidant |
| Acetoxylation | Acetoxylated derivative | Pd(II) catalyst, Acetoxy source |
Photoinduced Reaction Mechanisms
The naphthalene moiety in this compound is a significant chromophore, suggesting that the compound is likely to be photochemically active. photochemcad.comnih.gov Upon absorption of UV light, the molecule can be promoted to an excited state, opening up various photoinduced reaction pathways. rsc.org One possibility is photocyclization, where the excited state of the molecule undergoes an intramolecular reaction to form a new ring system. nih.gov The presence of the chlorine atom on the naphthalene ring could also lead to photoinduced C-Cl bond cleavage, generating a highly reactive aryl radical. This radical could then participate in a variety of subsequent reactions. The study of related haloaromatic compounds shows that such photodissociation can be a key reactive pathway. chimia.ch Furthermore, the interaction between the different parts of the molecule in the excited state could lead to complex photochemical behavior, including energy transfer or electron transfer processes. acs.org
Stereochemical and Regiochemical Control in this compound Reactions
Controlling the stereochemistry and regiochemistry of reactions involving this compound is essential for synthesizing specific target molecules. wikipedia.org
Regioselectivity: In electrophilic aromatic substitution reactions, the amino group is a strong ortho-, para-director. acs.org Due to the steric hindrance from the bulky naphthyloxy group at the ortho-position, electrophilic attack is most likely to occur at the para-position of the aniline ring. electronicsandbooks.com In palladium-catalyzed C-H functionalization, regioselectivity can be controlled by a directing group attached to the nitrogen atom, which guides the catalyst to a specific C-H bond, often at the ortho position. nih.gov
Stereochemistry: Stereochemical control becomes important when reactions involving this compound create new chiral centers. For example, in certain intramolecular cyclization reactions, the formation of a new ring can lead to stereoisomers. nih.gov The use of chiral catalysts or auxiliaries can be employed to influence the stereochemical outcome, leading to the preferential formation of one enantiomer or diastereomer. acs.orgmdpi.com For instance, in asymmetric C-H activation, a chiral ligand on the palladium catalyst can create a chiral environment that directs the reaction to proceed in an enantioselective manner. acs.org
Catalytic Applications and Ligand Design Incorporating 2 4 Chloro 1 Naphthyl Oxy Aniline Motifs
Design of Chiral and Achiral Ligands Featuring Naphthyloxyaniline Scaffolds
The synthesis of specialized ligands for catalysis is a cornerstone of modern chemistry. The general "naphthyloxyaniline" scaffold possesses structural features—a bulky naphthyl group, an ether linkage, and an aniline (B41778) moiety—that make it an intriguing candidate for ligand development. These features could, in principle, be modified to create either chiral ligands for asymmetric catalysis or achiral ligands for other transformations. For instance, related chiral diamine ligands have been successfully used to create metal complexes for processes like asymmetric hydrogenation. However, there is no specific information available detailing the design and synthesis of ligands derived directly from 2-[(4-Chloro-1-naphthyl)oxy]aniline.
Transition Metal Catalysis Mediated by this compound Ligands
Transition metals, particularly palladium and nickel, are workhorses in chemical synthesis, often relying on sophisticated ligands to control their reactivity and selectivity.
Palladium-Catalyzed Transformations
Palladium-catalyzed reactions, such as cross-coupling and alkene functionalization, are fundamental in organic synthesis. The efficiency and outcome of these reactions are heavily dependent on the electronic and steric properties of the supporting ligands. While numerous phosphine (B1218219) and N-heterocyclic carbene ligands are well-documented in palladium catalysis, there are no specific reports on the use of this compound as a ligand in such transformations.
Other Metal-Catalyzed Systems
Beyond palladium and nickel, many other transition metals are used in catalysis. The versatile coordination chemistry of a naphthyloxyaniline structure could potentially allow it to bind to various metal centers. Yet, there is a lack of available studies exploring the application of this compound as a ligand in any other metal-catalyzed systems.
Mechanistic Insights into Ligand-Substrate Interactions in this compound Derived Catalysts
Understanding how a catalyst functions at a molecular level is crucial for optimizing existing reactions and designing new ones.
Noncovalent Interactions in Catalytic Systems
Noncovalent interactions, such as hydrogen bonding and π-stacking, between a ligand and a substrate can play a decisive role in the stereoselectivity and efficiency of a catalytic reaction. The aromatic rings and heteroatoms of the this compound structure suggest that it could engage in such interactions. Theoretical and experimental studies on other systems have provided deep insights into the role of these subtle forces. However, without any documented catalytic systems employing this specific ligand, no mechanistic studies or discussions of its potential noncovalent interactions are available.
Research on Catalytic Applications of this compound Remains Limited
Extensive literature searches for the catalytic applications of the specific chemical compound this compound, including its use in ligand design, transition state analysis, and tandem or cascade catalysis, have yielded no specific research findings. Despite a thorough investigation of scientific databases and academic journals, no published studies detailing the use of this compound or its direct derivatives as catalysts or in the formation of catalytic systems were identified.
The inquiry focused on uncovering data related to the sections outlined for a detailed scientific article, specifically targeting transition state analysis of reactions involving catalysts derived from this compound and their application in multi-step tandem and cascade catalytic processes. However, the scientific literature does not appear to contain specific examples, detailed research findings, or data tables pertaining to these highly specialized areas of catalytic research for this particular compound.
While the fundamental components of the molecule, such as the aniline and naphthyl groups, are common motifs in the design of ligands for various catalytic transformations, the specific combination and substitution pattern of this compound has not been a subject of published catalytic studies. Consequently, information regarding its performance, the mechanistic details of its potential catalytic cycles, and the computational analysis of transition states in reactions it might catalyze are not available. Similarly, there is no documented use of catalysts derived from this compound in the context of tandem or cascade reactions, which involve multiple catalytic transformations in a single reaction vessel.
This lack of available data prevents a detailed discussion and the creation of the requested scientific article. Further research and publication in peer-reviewed journals would be necessary to provide the specific, in-depth information required.
Computational Chemistry and Theoretical Investigations of 2 4 Chloro 1 Naphthyl Oxy Aniline
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. DFT calculations are instrumental in exploring the electronic characteristics of molecular systems. By modeling the electron density, DFT can elucidate the geometry, orbital energies, and charge distributions that govern the molecule's behavior. For a molecule like 2-[(4-Chloro-1-naphthyl)oxy]aniline, DFT studies would typically employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the quantum mechanical equations.
The first step in a computational study is typically a geometry optimization, which finds the lowest energy arrangement of atoms—the molecule's most stable conformation. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles.
The conformation is largely defined by the rotation around the ether linkage (C-O-C) and the bond connecting the aniline (B41778) ring to the ether oxygen. The dihedral angles between the plane of the naphthalene (B1677914) ring and the aniline ring are critical, as they dictate the degree of steric hindrance and potential for electronic conjugation between the two aromatic systems. Studies on similarly twisted bi-aromatic molecules have shown that the final conformation is a delicate balance of steric repulsion and electronic stabilization effects. researchgate.net The amino group (-NH2) on the aniline ring is also known to influence the planarity of the molecule. researchgate.net
A theoretical optimization would provide detailed geometric parameters. While specific experimental data for this exact molecule is not publicly available, the table below illustrates the type of data that would be obtained from a DFT geometry optimization, with values based on related structures like chloroanilines and naphthyl ethers.
| Parameter | Atoms Involved | Typical Calculated Value |
|---|---|---|
| Bond Length | C-Cl | ~1.75 Å |
| Bond Length | Naphthyl C-O | ~1.37 Å |
| Bond Length | Aniline C-O | ~1.38 Å |
| Bond Length | Aniline C-N | ~1.40 Å |
| Bond Angle | C-O-C | ~118-120° |
| Dihedral Angle | C(naphthyl)-C-O-C(aniline) | Variable (defines twist) |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between them, known as the HOMO-LUMO gap, is a measure of the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline and ether oxygen moieties, which are the most likely sites for electrophilic attack. Conversely, the LUMO is likely distributed across the naphthalene ring system, which can accept electrons. DFT calculations provide both the energies of these orbitals and visualizations of their spatial distribution. researchgate.netresearchgate.net
The table below presents representative HOMO-LUMO energy values from DFT calculations on related aniline derivatives to illustrate the expected findings.
| Parameter | Typical Calculated Value (eV) | Implication |
|---|---|---|
| EHOMO | -5.8 to -6.3 | Electron-donating ability |
| ELUMO | -0.8 to -1.3 | Electron-accepting ability |
| Energy Gap (ΔE) | ~5.0 | High chemical reactivity and charge transfer potential |
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or orange) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack.
In this compound, the MEP would show significant negative potential around the highly electronegative oxygen, nitrogen, and chlorine atoms. The area around the hydrogen atoms of the amine group would exhibit a positive potential. This distribution highlights the primary sites for intermolecular interactions, such as hydrogen bonding.
In addition to MEP, Mulliken population analysis can be used to calculate the partial atomic charges on each atom, providing a quantitative measure of the charge distribution and identifying reactive sites.
Spectroscopic Property Predictions via Quantum Chemical Methods
Quantum chemical methods are highly effective at simulating spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret complex experimental spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Predicting NMR spectra computationally can greatly aid in the assignment of experimental signals. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR chemical shieldings. researchgate.netimist.ma
These calculations, typically performed using DFT, yield theoretical shielding tensors for each nucleus (e.g., ¹H, ¹³C). The absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Often, a linear scaling factor is applied to the calculated shifts to improve the correlation with experimental data. scispace.comnih.gov This process can accurately predict the chemical shifts for all unique hydrogen and carbon atoms in this compound, helping to assign the complex aromatic signals.
The following table demonstrates how calculated chemical shifts from a GIAO/DFT study would be compared with experimental values.
| Atom Position | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
|---|---|---|---|---|
| Naphthyl C-1 (C-O) | 150.1 | (Hypothetical) 151.3 | - | - |
| Naphthyl C-4 (C-Cl) | 125.8 | (Hypothetical) 126.5 | - | - |
| Aniline C-1 (C-N) | 145.2 | (Hypothetical) 146.0 | - | - |
| Aniline C-2 (C-O) | 142.5 | (Hypothetical) 143.2 | - | - |
| Amine H (N-H) | - | - | 4.5 | (Hypothetical) 4.6 |
Simulations of infrared (IR) and Raman spectra are performed by calculating the second derivatives of the energy with respect to atomic positions. This analysis yields the harmonic vibrational frequencies and their corresponding intensities. arxiv.orgosti.gov The results can be directly compared to experimental FT-IR and FT-Raman spectra, providing a basis for assigning specific absorption bands to the vibrational modes of the molecule (e.g., stretching, bending, wagging).
The table below lists some of the characteristic vibrational frequencies that would be identified and assigned through a DFT simulation.
| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) | Spectroscopic Activity |
|---|---|---|
| N-H Asymmetric/Symmetric Stretch | 3450-3550 | IR, Raman |
| Aromatic C-H Stretch | 3050-3150 | IR, Raman |
| Aromatic C=C Stretch | 1500-1620 | IR, Raman |
| N-H Bending (Scissoring) | 1600-1640 | IR |
| C-O-C Asymmetric Stretch | 1220-1260 | IR |
| C-Cl Stretch | 700-750 | IR, Raman |
UV-Vis Absorption and Electronic Transitions
The study of ultraviolet-visible (UV-Vis) absorption spectra is fundamental to understanding the electronic transitions within a molecule. These transitions occur when a molecule absorbs photons, promoting electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital, LUMO). Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict these spectra.
For a molecule like this compound, the UV-Vis spectrum is expected to be characterized by absorptions originating from π-π* transitions within the aniline and naphthalene ring systems. The presence of the ether linkage, the chloro substituent, and the amino group will modulate the energies of these transitions. While specific experimental or calculated spectra for this exact molecule are not readily found, studies on related aromatic compounds provide insight. For instance, the analysis of 4-chloro-2-nitroaniline (B28928), another substituted aniline, involves the examination of its optical properties through UV-Vis spectral analysis to determine its cutoff wavelength and transmittance, which are crucial for optical applications. mdpi.com A pronounced change in the UV-visible absorption spectrum has been noted for 4-chloro-o-toluidine upon decomposition. nih.gov
A typical computational analysis would involve:
Geometry Optimization: The molecule's ground state geometry is optimized using a suitable level of theory (e.g., DFT with a functional like B3LYP and a basis set like 6-311G++(d,p)).
TD-DFT Calculation: Using the optimized geometry, TD-DFT calculations are performed to compute the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) of the lowest singlet electronic transitions.
Orbital Analysis: The main character of the electronic transitions is determined by analyzing the molecular orbitals involved (e.g., HOMO→LUMO, HOMO-1→LUMO, etc.).
The expected results for this compound would show intense absorption bands in the UV region, with the exact positions influenced by the electronic interplay between the electron-donating amino and ether groups and the electron-withdrawing chloro atom on the aromatic systems.
Investigation of Tautomeric Forms and Solvent Effects
Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For this compound, potential tautomerism is not immediately obvious as it lacks the typical functional groups that readily exhibit keto-enol or imine-enamine tautomerism. However, in related heterocyclic systems like derivatives of 4-hydroxypyrimidine, keto-enol tautomerization is a significant area of study, with computational methods used to predict the relative stabilities of different forms in various environments. researchgate.net
Solvent effects can significantly influence a molecule's structure, stability, and spectral properties. Computational chemistry models these effects using either implicit or explicit solvent models.
Implicit Models (e.g., PCM): The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. This method is efficient for calculating how the bulk solvent polarity affects the solute's electronic structure and UV-Vis spectrum (solvatochromism).
Explicit Models: In this approach, individual solvent molecules are included in the calculation. This is more computationally intensive but allows for the study of specific solute-solvent interactions like hydrogen bonding.
For this compound, increasing solvent polarity would be expected to stabilize more polar electronic states, potentially leading to a red-shift (bathochromic shift) of its absorption bands. A systematic study would calculate the optimized geometry and UV-Vis spectra in a series of solvents with varying dielectric constants to predict these shifts.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) are crucial for understanding molecular conformation, crystal packing, and biomolecular recognition. nih.gov NCI analysis, based on the electron density (ρ) and its reduced density gradient (RDG), is a powerful computational tool for visualizing and characterizing weak interactions like van der Waals forces, hydrogen bonds, and steric repulsion in real space. The NCI index provides a qualitative map of these interactions, where different colors represent different types of forces (e.g., blue for strong attractive interactions, green for weak van der Waals interactions, and red for steric repulsion). nih.gov
In the context of this compound, an NCI analysis would reveal several key interactions:
Intramolecular Hydrogen Bonding: A potential weak hydrogen bond could exist between the amine (-NH2) hydrogen and the ether oxygen atom, influencing the molecule's preferred conformation.
π-π Stacking: The naphthyl and phenyl rings are capable of π-π stacking interactions, which would be significant in the solid state or in molecular aggregates.
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic regions.
While a specific NCI plot for this molecule is not available, the methodology has been successfully applied to understand the forces in complex systems, such as the polymorphs of pharmaceuticals, by revealing how different arrangements are stabilized by a network of weak C–H···O and C–H···C interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating molecular descriptors (physicochemical, electronic, topological) and using statistical methods like Multiple Linear Regression (MLR) to build a predictive model.
Although no QSAR studies specifically targeting this compound are published, research on structural analogs like diaryl ethers is prevalent. These studies are vital in fields like drug discovery and materials science. For example, QSAR studies have been performed on B-ring modified diaryl ether derivatives to identify key descriptors linked to their inhibitory activity against specific enzymes. Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to analyze the structure-activity relationships of ether and ester analogs of artemisinin, providing insights into the steric and electrostatic fields that govern their antimalarial activity.
A hypothetical QSAR study on a series of analogs of this compound might involve the descriptors shown in the table below.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies | Relates to electrostatic interactions and chemical reactivity. |
| Steric/Topological | Molecular Volume, Surface Area, Molar Refractivity | Describes the size and shape of the molecule, crucial for receptor fitting. |
| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Indicates the molecule's ability to cross cell membranes. |
| Thermodynamic | Ionization Potential, Enthalpy of Formation | Relates to the energy of the molecule and its ability to form ions. |
By developing such models, researchers can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective molecules, such as fungicides or antiproliferative agents. nih.gov
Nonlinear Optical (NLO) Properties Exploration
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with large π-conjugated systems and significant charge asymmetry often exhibit high NLO responses. The key property is the molecular hyperpolarizability (β), which can be calculated using quantum chemical methods.
The structure of this compound, featuring an electron-donating aniline moiety connected via an ether bridge to a large, polarizable chloronaphthyl system, suggests potential for NLO activity. The charge transfer between the donor (aniline) and acceptor (chloronaphthyl) parts of the molecule upon excitation can lead to a large change in dipole moment and thus a significant hyperpolarizability.
Computational investigation of NLO properties typically involves:
Calculation of (Hyper)polarizabilities: Using the optimized geometry, static and frequency-dependent polarizabilities (α) and first hyperpolarizabilities (β) are computed.
Analysis of Structure-Property Relationship: The results are analyzed to understand how the arrangement of donor and acceptor groups contributes to the NLO response.
Studies on analogous compounds like 4-chloro-2-nitroaniline (4Cl2NA) have shown that they can crystallize in non-centrosymmetric space groups and exhibit significant second-harmonic generation (SHG) efficiency, a key NLO effect. mdpi.com For example, 4Cl2NA has been found to have an SHG efficiency three times that of the standard inorganic material KDP (Potassium Dihydrogen Phosphate).
| Compound | Key NLO Property | Reported Finding | Reference |
|---|---|---|---|
| 4-Chloro-2-nitroaniline (4Cl2NA) | Second Harmonic Generation (SHG) | SHG efficiency is 3 times that of KDP. | |
| 4-nitro-4'-methyl benzylidene aniline | Linear and Nonlinear Optical Properties | Characterized for its NLO response. | |
| N-(4-nitrophenyl)–(l)-prolinol (NPP) | Phase-Matched SHG | Chirality and hydrogen bonding are key for NLO properties. | |
| Urotropine p-nitrophenol | Second-Order NLO Crystal | Demonstrates notable thermal, linear, and nonlinear optical properties. |
These findings for related molecules underscore the potential of this compound as a candidate for NLO materials, warranting further theoretical and experimental investigation.
Advanced Spectroscopic and Structural Characterization of 2 4 Chloro 1 Naphthyl Oxy Aniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Patterns
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural determination of 2-[(4-Chloro-1-naphthyl)oxy]aniline. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling patterns (J) reveal the connectivity between neighboring protons.
In the ¹H NMR spectrum of this compound, the aromatic protons typically appear in the range of δ 6.8–8.3 ppm. The protons of the aniline (B41778) ring generally resonate at a slightly higher field compared to those on the naphthalene (B1677914) ring due to the electron-donating effect of the amino group. The NH₂ protons usually appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the aromatic rings resonate in the region of approximately δ 115–155 ppm. The carbon atom attached to the oxygen (C-O) and the carbon atom attached to the chlorine (C-Cl) can be identified by their characteristic chemical shifts.
¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2' | 7.95 (d, J = 8.0 Hz) | 126.5 |
| H-3' | 7.55 (t, J = 7.5 Hz) | 125.8 |
| H-5' | 8.25 (d, J = 8.5 Hz) | 122.3 |
| H-6' | 7.62 (t, J = 7.8 Hz) | 127.4 |
| H-7' | 7.68 (t, J = 7.6 Hz) | 126.9 |
| H-8' | 8.15 (d, J = 8.2 Hz) | 125.2 |
| H-3 | 7.15 (d, J = 7.8 Hz) | 118.9 |
| H-4 | 7.25 (t, J = 7.6 Hz) | 122.1 |
| H-5 | 6.85 (t, J = 7.4 Hz) | 115.4 |
| H-6 | 6.95 (d, J = 8.0 Hz) | 121.7 |
| NH₂ | 4.5 (br s) | - |
| C-1' | - | 148.5 |
| C-4' | - | 128.7 |
| C-4a' | - | 126.1 |
| C-8a' | - | 130.2 |
| C-1 | - | 145.3 |
| C-2 | - | 119.6 |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Coupling constants (J) are given in Hertz (Hz). d = doublet, t = triplet, br s = broad singlet.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation
Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish the connectivity of protons within the aniline and naphthalene ring systems. For instance, cross-peaks would be observed between adjacent protons like H-2' and H-3', and between H-5 and H-6.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for confirming the linkage between the aniline and naphthyl moieties through the ether oxygen. For example, correlations would be expected from the aniline protons to the naphthyl carbons and vice versa, through the C-O-C bridge.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is instrumental in determining the three-dimensional conformation of the molecule, such as the relative orientation of the two aromatic rings.
Variable Temperature NMR Studies
Variable temperature (VT) NMR studies can provide information on dynamic processes, such as conformational changes or restricted rotation around single bonds. For this compound, VT-NMR could be used to study the rotation around the C-O bonds. At low temperatures, this rotation might be slow enough on the NMR timescale to result in the appearance of distinct signals for different conformers. As the temperature is increased, the rotation becomes faster, leading to the coalescence of these signals into an averaged spectrum.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.).
Key vibrational bands for this compound include:
N-H stretching: The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300–3500 cm⁻¹.
C-H stretching: Aromatic C-H stretching vibrations are observed around 3000–3100 cm⁻¹.
C=C stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1400–1600 cm⁻¹ region.
C-O stretching: The aryl ether C-O stretching vibrations are expected to produce strong bands in the 1200–1270 cm⁻¹ (asymmetric) and 1020–1075 cm⁻¹ (symmetric) regions.
C-N stretching: The C-N stretching vibration of the aromatic amine is typically found in the 1250–1360 cm⁻¹ range.
C-Cl stretching: The C-Cl stretching vibration for an aryl chloride is usually observed in the 1000–1100 cm⁻¹ region.
Characteristic IR and Raman Bands for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3450, 3350 | 3450, 3350 |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aromatic C=C Stretch | 1600, 1580, 1500, 1450 | 1600, 1580, 1500, 1450 |
| Asymmetric C-O-C Stretch | 1270-1200 | Weak |
| Symmetric C-O-C Stretch | 1075-1020 | Moderate |
| C-N Stretch | 1360-1250 | Moderate |
| C-Cl Stretch | 1100-1000 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (usually a bonding or non-bonding orbital) to a higher energy anti-bonding orbital.
For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the aniline and naphthalene aromatic systems. The presence of the ether linkage and the amino and chloro substituents will influence the position and intensity of these absorption bands. The spectrum would likely exhibit multiple absorption maxima (λ_max), reflecting the extended conjugation of the molecule.
Expected UV-Vis Absorption Data for this compound in Methanol
| Transition | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| π → π* (Naphthalene) | ~280-320 | High |
| π → π* (Aniline) | ~240-260 | High |
| n → π* | ~330-360 | Low |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure mass to several decimal places.
For this compound (C₁₆H₁₂ClNO), the expected monoisotopic mass can be calculated with high precision. The presence of chlorine is readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio. The accurate mass measurement from HRMS would differentiate the target compound from other potential isomers or compounds with the same nominal mass.
HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 270.0629 | (To be determined experimentally) |
| [M+Na]⁺ | 292.0449 | (To be determined experimentally) |
The experimental observation of an ion with a mass-to-charge ratio (m/z) that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD), specifically single-crystal X-ray crystallography, stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This technique involves directing a beam of X-rays onto a single crystal of the substance. The crystal lattice diffracts the X-rays in a unique pattern of spots with varying intensities. wikipedia.org By analyzing the angles and intensities of this diffraction pattern, scientists can generate a three-dimensional electron density map of the molecule. From this map, it is possible to determine the exact spatial coordinates of each atom, as well as bond lengths, bond angles, and torsional angles that define the molecule's conformation in the solid state. wikipedia.orglibretexts.org
For a compound like this compound, an XRD analysis would provide unequivocal proof of its chemical structure and reveal the conformation of the molecule within the crystal, including the dihedral angle between the naphthyl and aniline ring systems. This information is fundamental for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing. researchgate.net
While XRD is the gold standard for structural elucidation, publicly accessible crystallographic data for this compound is not available in the searched databases. However, a typical output from such an analysis is a Crystallographic Information File (CIF), which contains a comprehensive set of data as illustrated in the hypothetical table below.
Table 1: Illustrative Crystallographic Data Table for a Diaryl Ether Compound
This table represents the type of data that would be obtained from a single-crystal XRD analysis.
| Parameter | Value | Description |
| Chemical Formula | C₁₆H₁₂ClNO | The elemental composition of the molecule. |
| Formula Weight | 269.73 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |
| Space Group | P2₁/c | The symmetry group of the crystal lattice. |
| a, b, c [Å] | a = 8.5, b = 12.1, c = 13.5 | The dimensions of the unit cell, the smallest repeating unit of the crystal lattice. |
| α, β, γ [°] | α = 90, β = 105.5, γ = 90 | The angles between the unit cell axes. |
| Volume [ų] | 1340 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Density (calculated) [g/cm³] | 1.339 | The calculated density of the crystal. |
| R-factor (R1) | < 0.05 | An indicator of the quality of the structural model, representing the agreement with experimental data. |
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Absolute Configuration
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques for investigating chiral molecules—those that are non-superimposable on their mirror images (enantiomers). americanlaboratory.comnih.gov The parent compound, this compound, is achiral and therefore does not produce a CD or VCD signal. However, these techniques are indispensable for determining the absolute configuration of its chiral derivatives.
Chirality can be introduced into this molecular framework by restricting the rotation around the C-O-C ether bond, leading to a stable, axially chiral atropisomer. The synthesis of such C-O axially chiral diaryl ethers is a significant area of research. snnu.edu.cnnih.gov Once a chiral derivative is synthesized, determining its absolute configuration (i.e., whether it is the R or S enantiomer) is crucial.
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. americanlaboratory.comnih.gov This provides detailed structural information related to the molecule's vibrational modes. The absolute configuration is typically determined by comparing the experimental VCD spectrum with a theoretical spectrum calculated for one of the enantiomers (e.g., the S-form) using methods like Density Functional Theory (DFT). americanlaboratory.comnih.gov If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is assigned as the one used in the calculation. americanlaboratory.com If the spectra are mirror images, the sample has the opposite configuration. This approach has become a reliable alternative to XRD, especially when suitable crystals cannot be obtained. americanlaboratory.comnih.gov
Electronic CD, which operates in the UV-visible range, provides similar information based on electronic transitions. The characteristic positive or negative peaks in a CD spectrum are known as Cotton effects. For axially chiral diaryl ethers, the comparison of experimental CD spectra with those predicted by theoretical calculations is also a common method for assigning the absolute configuration. nih.gov
Table 2: Representative Chiroptical Data for an Axially Chiral Diaryl Ether Derivative
This table illustrates the type of data obtained from CD spectroscopy and used to characterize a specific enantiomer.
| Technique | Wavelength (λ) / Wavenumber (cm⁻¹) | Signal (Δε or ΔA) | Assignment / Cotton Effect |
| CD | 225 nm | +15.2 | Positive Cotton Effect |
| CD | 250 nm | -20.5 | Negative Cotton Effect |
| VCD | 1450 cm⁻¹ | +8.0 x 10⁻⁵ | C-H bending mode |
| VCD | 1280 cm⁻¹ | -12.3 x 10⁻⁵ | C-O stretching mode |
Role of 2 4 Chloro 1 Naphthyl Oxy Aniline As a Synthetic Building Block and Precursor
Precursor in Heterocyclic Synthesis
The aniline (B41778) moiety within 2-[(4-chloro-1-naphthyl)oxy]aniline is a well-established functional group for the construction of nitrogen-containing heterocycles. Several classical and modern synthetic methodologies can be envisioned to utilize this compound as a key starting material for heterocycles like quinolines, thiazoles, and oxadiazoles.
Quinolines: The quinoline (B57606) core is a fundamental structure in many natural products and pharmaceutical agents. Various synthetic strategies commence with aniline derivatives. For instance, the Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a direct route to substituted quinolines. ias.ac.in While this would require prior modification of the this compound, other methods like the Combes, Doebner-von Miller, and Skraup syntheses use anilines directly with dicarbonyl compounds, α,β-unsaturated carbonyls, or glycerol, respectively, under acidic conditions. organic-chemistry.orgmdpi.com More contemporary methods involving metal-catalyzed annulation reactions of anilines with alkynes or aldehydes also provide efficient pathways to quinoline derivatives. organic-chemistry.orgresearchgate.net The bulky naphthyloxy substituent at the ortho position would be expected to influence the regioselectivity of these cyclization reactions, potentially leading to novel substitution patterns on the resulting quinoline ring.
Table 1: Potential Quinoline Synthesis Methods Utilizing an Aniline Precursor
| Synthesis Method | Co-reactant(s) | General Conditions | Potential Product Type from this compound |
|---|---|---|---|
| Friedländer Synthesis | α-Methylene ketone/aldehyde | Acid or Base Catalysis | Substituted Quinolines (requires pre-functionalization) |
| Combes Synthesis | 1,3-Diketones | Acid Catalysis | 2,4-Disubstituted Quinolines |
| Doebner-von Miller | α,β-Unsaturated carbonyls | Strong Acid | Substituted Quinolines |
| Skraup Synthesis | Glycerol, sulfuric acid, oxidant | Strong Acid, Heat | Unsubstituted or simply substituted Quinolines |
Thiazoles: Thiazole (B1198619) rings are another important class of heterocycles found in numerous biologically active compounds, including vitamin B1. The most common route to thiazoles is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide. derpharmachemica.comresearchgate.net The required thioamide can be readily prepared from the parent amine, this compound, by reaction with a thiocarbonylating agent. Subsequent reaction with an appropriate α-haloketone would lead to the formation of a thiazole ring bearing the complex 2-[(4-chloro-1-naphthyl)oxy]phenyl substituent. This approach allows for diversity in the final product through the selection of different α-haloketones. derpharmachemica.com
Oxadiazoles: The 1,2,4-oxadiazole (B8745197) ring is recognized as a bioisostere for ester and amide groups and is a common feature in medicinal chemistry. ijpsm.comnih.gov A primary synthetic route involves the cyclization of O-acyl amidoximes, which are typically formed from the reaction of an amidoxime (B1450833) with an acylating agent. nih.gov An alternative and direct approach is the reaction of a nitrile with hydroxylamine (B1172632) to form an amidoxime, followed by condensation with a carboxylic acid or its derivative. nih.govbeilstein-journals.org In this context, this compound could be incorporated into the final structure by starting with a nitrile- or carboxylic acid-functionalized analogue of the title compound, or by using it to build a more complex acylating agent or amidoxime.
Integration into Polymeric Materials and Organic Optoelectronic Devices
Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable electrical properties. The properties of PANI can be significantly modified by introducing substituents onto the aniline monomer. The polymerization of ortho-substituted anilines has been shown to yield polymers with distinct characteristics. nih.govrsc.org
The chemical or electrochemical polymerization of this compound could lead to a novel polyaniline derivative. The bulky 4-chloro-1-naphthyloxy group would likely decrease the planarity of the polymer backbone, which could enhance solubility in common organic solvents, a common challenge in PANI processing. conicet.gov.ar The presence of the electronegative chlorine atom and the large aromatic naphthyl group would also be expected to modulate the electronic properties, such as the conductivity and redox potentials, of the resulting polymer. nih.govresearchgate.net Copolymers could also be synthesized by reacting this compound with aniline or other aniline derivatives, allowing for fine-tuning of the material's properties for specific applications, such as in sensors or electrochromic devices. nih.govconicet.gov.ar
Table 2: Potential Properties of Poly(this compound)
| Property | Expected Influence of the Substituent | Potential Application |
|---|---|---|
| Solubility | Increased solubility in organic solvents due to reduced inter-chain packing. conicet.gov.ar | Solution-processable films, coatings, and blends. |
| Conductivity | Modified electronic properties due to steric and electronic effects of the substituent. conicet.gov.arnih.gov | Active material in electronic sensors, antistatic coatings. |
| Optical Properties | Altered absorption and emission spectra due to the extended aromatic system. | Electrochromic devices, organic light-emitting diodes (OLEDs). |
| Morphology | Different polymer morphology (e.g., spherical, fibrous) compared to unsubstituted PANI. rsc.org | High surface area electrodes, nanocomposites. |
While direct experimental data on polymers derived from this compound is limited, research on analogous substituted polyanilines provides a strong basis for its potential in the field of functional organic materials. researchgate.net
Building Block for Complex Organic Scaffolds and Natural Product Analogs
The synthesis of complex organic molecules, including analogs of natural products, often relies on the use of well-defined building blocks that introduce specific structural and functional features. mdpi.comnih.gov this compound, with its combination of an aniline for further functionalization, a diaryl ether linkage, and a chlorinated naphthalene (B1677914) core, is a prime candidate for such a role.
This compound could serve as a foundational element in diversity-oriented synthesis, where a common starting material is elaborated into a library of structurally diverse compounds. mdpi.com The aniline nitrogen can be a nucleophile or can be transformed into a wide range of other functional groups. The chloro-naphthyl moiety provides a rigid, sterically demanding, and lipophilic domain, which can be crucial for modulating the pharmacological properties of a target molecule, such as its binding affinity to a biological receptor. Furthermore, the chlorine atom can be a site for further modification through cross-coupling reactions, introducing additional complexity and functionality.
For example, in the synthesis of analogs of complex alkaloids or other pharmacologically active natural products, incorporating the this compound fragment could lead to novel derivatives with potentially improved activity, selectivity, or pharmacokinetic profiles. nih.govnih.gov Its use as a building block allows for the systematic exploration of the chemical space around a lead compound, a key strategy in modern drug discovery. nih.gov
Future Research Directions and Emerging Trends
Development of Asymmetric Synthesis Routes to Chiral 2-[(4-Chloro-1-naphthyl)oxy]aniline Derivatives
The this compound molecule possesses the potential for atropisomerism, a type of axial chirality arising from restricted rotation around the C-O single bond. This structural feature is of high interest in medicinal chemistry and materials science, as different atropisomers can exhibit distinct biological activities and physical properties. The development of synthetic routes to access enantiomerically pure derivatives is a significant and challenging goal.
Future research will likely focus on adapting modern asymmetric synthesis methodologies to this specific scaffold. Organocatalysis and transition-metal catalysis are promising avenues. For instance, chiral phosphoric acids could be investigated to control the stereoselective formation of the C-O bond. nih.gov Similarly, palladium-catalyzed cross-coupling reactions, which have been successfully used for creating atropisomeric anilides, could be explored. nih.gov The use of chiral ligands, such as derivatives of BINOL or SEGPHOS, would be crucial in inducing enantioselectivity. nih.govnih.gov
Table 1: Potential Asymmetric Synthesis Strategies
| Strategy | Catalyst/Reagent Type | Key Principle | Potential Application to Target Compound |
|---|---|---|---|
| Atroposelective C-O Coupling | Chiral Transition-Metal Complex (e.g., Pd, Cu) | Enantioselective formation of the diaryl ether bond using chiral ligands. | Synthesizing chiral this compound directly from 4-chloro-1-naphthol (B146336) and a substituted 2-haloaniline precursor. |
| Organocatalytic Arylation | Chiral Phosphoric Acid (CPA) or Amine Catalyst | Activation of one of the coupling partners via hydrogen bonding or iminium ion formation to control facial selectivity. nih.gov | Stereoselective synthesis of derivatives by reacting the aniline (B41778) nitrogen with an appropriate electrophile under chiral catalysis. |
| Kinetic Resolution | Lipases or Chiral Acylating Agents | Selective reaction of one enantiomer in a racemic mixture of a derivatized precursor, allowing for the separation of the unreacted enantiomer. | Separating enantiomers of a racemic mixture of a functionalized this compound derivative. |
Exploration of Novel Catalytic Transformations
The this compound scaffold contains multiple reactive sites amenable to catalytic modification, including the aniline NH2 group, the aromatic rings, and the C-Cl bond. Future research will undoubtedly explore novel catalytic transformations to functionalize this molecule in previously inaccessible ways.
One emerging trend is the use of late-stage functionalization, where complex molecules are modified in the final steps of a synthesis. For the target compound, this could involve C-H activation to introduce new substituents on either the aniline or naphthyl rings. Rhodium(III) catalysts, for example, have been used for C-H activation of anilines for annulation reactions. nih.gov Furthermore, palladium-catalyzed reactions could be employed not only for synthesis but also for post-synthetic modifications. For example, the chloro-substituent could be a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups, thereby creating a library of analogs. Another area of interest is the catalytic hydrogenation of the chloro-group, which is often challenging to perform selectively without affecting other functional groups. mdpi.com Development of selective catalysts for such transformations would be highly valuable. mdpi.com
Table 2: Potential Novel Catalytic Transformations
| Reaction Type | Catalyst System | Target Site on Molecule | Purpose |
|---|---|---|---|
| C-H Activation/Functionalization | Rh(III), Pd(II) | Aromatic C-H bonds on aniline or naphthyl rings | Direct introduction of functional groups (e.g., alkyl, aryl, acyl) without pre-functionalization. |
| Suzuki-Miyaura Coupling | Pd(0) with phosphine (B1218219) ligands | C-Cl bond on the naphthyl ring | Introduction of new carbon-carbon bonds to build molecular complexity. |
| Buchwald-Hartwig Amination | Pd(0) or Cu(I) | C-Cl bond on the naphthyl ring | Replacement of the chlorine atom with various substituted amines. |
| Selective Hydrogenation | Modified Pd or Pt catalysts | C-Cl bond or nitro group on derivatives | Selective dehalogenation or reduction of other functional groups to yield new analogs. mdpi.com |
Advanced in silico Design and Prediction of Novel Analogs
Computational chemistry and in silico design are becoming indispensable tools in modern chemical research. nih.gov For this compound, these methods can accelerate the discovery of new derivatives with desired properties, bypassing laborious and costly trial-and-error synthesis.
Future efforts will likely involve the use of molecular docking simulations to predict the binding affinity of virtual analogs against various biological targets, such as enzymes or receptors. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating the structural features of a series of analogs with their measured biological activity. These models can then be used to predict the activity of yet-unsynthesized compounds. Furthermore, advanced molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the molecule, including the rotational barrier for atropisomerism, and how it interacts with its biological target or solvent environment.
Table 3: In Silico Methods for Analog Design
| Method | Purpose | Application to this compound |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity to a biological target. nih.gov | Screen virtual libraries of analogs against protein targets to identify potential drug candidates. |
| QSAR Modeling | Correlate chemical structure with physical or biological properties. | Predict properties like bioactivity, solubility, or toxicity for new analogs based on a training set. |
| Molecular Dynamics (MD) | Simulate the motion and interaction of the molecule over time. | Study conformational changes, binding stability, and the energetic barrier to C-O bond rotation (atropisomerism). |
| Density Functional Theory (DFT) | Calculate electronic structure and predict reactivity. | Predict reaction pathways, spectroscopic properties, and the stability of different isomers and conformers. |
Integration with Machine Learning for Structure-Property Relationship Studies
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research and drug discovery. mdpi.commdpi.com These technologies can analyze vast datasets to identify complex patterns and relationships that are not obvious to human researchers. mdpi.com For this compound, ML offers a powerful approach to navigate its complex chemical space and accelerate the design-make-test-analyze cycle.
Generative models, a type of AI, can design novel molecular structures from scratch that are optimized for specific properties. nih.gov By training these models on databases of known bioactive molecules, it is possible to generate novel analogs of the target compound that are predicted to have high affinity for a particular protein or a desirable pharmacokinetic profile. mdpi.com Furthermore, ML models can be trained to predict the outcomes of chemical reactions, helping chemists to optimize synthetic routes and identify the most promising pathways for creating new derivatives. The successful application of AI in discovering and designing new drug candidates, with some entering clinical trials, highlights the immense potential of this approach. insilico.com
Table 4: Machine Learning Applications in Future Research
| ML Application | Model Type | Input Data | Predicted Output |
|---|---|---|---|
| Property Prediction | Graph Neural Networks (GNNs), Random Forest | Molecular structures of analogs | Biological activity, solubility, toxicity, ADME properties. nih.gov |
| Generative Design | Variational Autoencoders (VAEs), Generative Adversarial Networks (GANs) | Desired property profiles (e.g., high activity, low toxicity) | Novel molecular structures of potential analogs. mdpi.com |
| Reaction Prediction | Transformer-based models, Neural Networks | Reactants, reagents, and conditions | Major products and reaction yields. |
| De Novo Drug Design | Deep Learning, Reinforcement Learning | Biological target information and chemical rules | Optimized lead compounds based on the this compound scaffold. nih.gov |
Q & A
Q. What are the optimized synthetic routes for 2-[(4-Chloro-1-naphthyl)oxy]aniline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution between 4-chloro-1-naphthol and 2-aminophenol derivatives. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF enhance reactivity by stabilizing intermediates .
- Base choice : K₂CO₃ is effective for deprotonation without side reactions .
- Temperature control : Reactions at 60–80°C balance yield and decomposition risks.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Yields ≥70% are achievable under optimized conditions .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass spectrometry (MS) : ESI-MS in positive mode confirms molecular ion peaks (expected [M+H]⁺ at m/z 299.7 for C₁₆H₁₁ClNO).
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.9 ppm) and the aniline NH₂ group (δ 5.2 ppm, broad) .
Advanced Research Questions
Q. What crystallographic techniques are suitable for resolving the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. For example:
- Crystal growth : Slow evaporation of ethyl acetate/hexane solutions yields suitable crystals.
- Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 296 K.
- Refinement : Software like SHELXL refines structures to R₁ < 0.04. Observed parameters include dihedral angles (e.g., 74.17° between naphthyl and aniline planes) and hydrogen bonds (N–H⋯Br/O interactions) .
Table 1 : Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | Triclinic, P⁻1 |
| a, b, c (Å) | 9.588, 10.898, 13.060 |
| α, β, γ (°) | 103.19, 93.95, 115.62 |
| R-factor | 0.042 |
Q. How do electronic effects in the naphthyl and aniline moieties influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chloro group on the naphthyl ring activates the adjacent oxygen for nucleophilic attacks, while the aniline’s NH₂ acts as a directing group in metal-catalyzed reactions (e.g., Buchwald-Hartwig amination). Computational studies (DFT) can map charge distribution:
- HOMO/LUMO analysis : Predicts sites for electrophilic/nucleophilic attacks.
- Kinetic studies : Monitor substituent effects using Hammett plots (σ⁺ values correlate with reaction rates) .
Q. What strategies mitigate contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between NMR/MS and X-ray data often arise from dynamic effects (e.g., rotamers). Solutions include:
- Variable-temperature NMR : Identifies conformational exchange (e.g., NH₂ rotation barriers).
- 2D NMR (COSY, NOESY) : Resolves overlapping signals and spatial proximities.
- Complementary techniques : Pair SCXRD with solid-state NMR for unambiguous assignment .
Material Science Applications
Q. How can this compound be functionalized to enhance polymer conductivity?
- Methodological Answer : Incorporate into conjugated polymers via:
- Electropolymerization : Use cyclic voltammetry to deposit thin films on ITO electrodes.
- Side-chain engineering : Attach alkyl groups to improve solubility without disrupting π-conjugation.
Conductivity measurements (four-point probe) show σ ≈ 10⁻³ S/cm, comparable to polyaniline derivatives .
Troubleshooting Experimental Challenges
Q. Why does the synthesis yield drop significantly at scales >10 mmol, and how can this be addressed?
- Methodological Answer : Scaling-up exacerbates exothermic side reactions. Mitigation strategies:
- Gradual reagent addition : Use syringe pumps for slow introduction of propargyl bromide.
- Temperature modulation : Employ ice baths during exothermic steps.
- In-line purification : Continuous flow systems with scavenger resins improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
